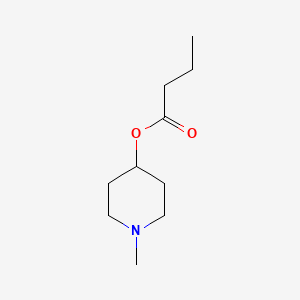

1-Methylpiperidin-4-yl butanoate

Description

1-Methylpiperidin-4-yl butanoate is a piperidine derivative characterized by a methyl group at the 1-position of the piperidine ring and a butanoate ester moiety at the 4-position.

Properties

CAS No. |

311802-59-2 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) butanoate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-10(12)13-9-5-7-11(2)8-6-9/h9H,3-8H2,1-2H3 |

InChI Key |

ZDIPDZCEYMNVHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1CCN(CC1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-methylpiperidin-4-yl butanoate with compounds sharing structural motifs such as piperidine rings, ester/amide linkages, or butanoate derivatives.

Piperidine-Based Esters and Amides

- 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide): Structural Differences: Replaces the ester group of 1-methylpiperidin-4-yl butanoate with a butanamide group. The addition of a 4-methoxyphenyl and phenethyl substituent enhances opioid receptor affinity, making it pharmacologically active .

- 1-Methylpiperidin-4-yl 4-Iodobenzoate: Functional Group Variation: Substitutes butanoate with a 4-iodobenzoate ester. The iodine atom increases molecular weight (284 g/mol) and may influence radiolabeling applications, as noted in neurological imaging studies .

Aliphatic Butanoate Esters

- Ethyl Butanoate: Applications: Widely used in flavoring (e.g., fruity notes in tamarillo fruit) and biofuels. Kinetic studies show faster esterification rates compared to bulkier piperidine derivatives, likely due to steric hindrance in the latter . Metabolism: Integrates into butanoate pathways, producing metabolites like (R)-3-hydroxybutanoate and acetoacetic acid, which are critical in ketone body synthesis .

- Isoamyl Butyrate (3-Methylbutyl Butanoate): Industrial Use: A flavoring agent with global consumption data tracked since 1995.

Piperidine Derivatives with Alternative Substituents

1-Methyl-4-Phenylpiperidin-4-yl Butyrate Hydrochloride :

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide :

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Ester vs. Amide Stability : Piperidine amides (e.g., 4-Methoxybutyrylfentanyl) exhibit greater metabolic stability than esters, aligning with their prolonged pharmacological effects .

- Sensory Applications: Aliphatic esters (ethyl butanoate, isoamyl butyrate) dominate flavor/fragrance markets due to volatility, while piperidine esters may require structural optimization for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.